2,4-difluoro-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide
Description
Properties
IUPAC Name |
2,4-difluoro-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2N5O3S/c18-13-2-3-14(15(19)12-13)16(25)20-6-11-28(26,27)24-9-7-23(8-10-24)17-21-4-1-5-22-17/h1-5,12H,6-11H2,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDUBKEIYWJMSTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)CCNC(=O)C3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F2N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material: 2,4-Difluorobenzoic Acid
2,4-Difluorobenzoic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.
Procedure :
Alternative Route via Nitrile Hydrolysis
A patent method for 2,6-difluorobenzamide synthesis (91.2% yield) suggests adapting nitrile hydrolysis for 2,4-difluoro derivatives:
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React 2,4-difluorobenzonitrile with 30% H₂O₂ and NaOH at 50°C for 5 h.
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Neutralize with HCl, isolate via filtration, and recrystallize.
Preparation of 2-({[4-(Pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)amine
Piperazine Sulfonylation
The PMC study outlines sulfonylation of Boc-protected piperazine with benzenesulfonyl chlorides:
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Boc Deprotection : Treat tert-butyl piperazine-1-carboxylate with HCl/dioxane.
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Sulfonylation : React with 2-chloroethylsulfonyl chloride (1.2 eq) in CH₂Cl₂ and triethylamine (TEA) at 25°C for 24 h.
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Amine Generation : Reduce the sulfonyl chloride intermediate with LiAlH₄ to yield the primary amine.
Optimized Conditions :
Pyrimidine Coupling to Piperazine
A patent describes pyrimidine-piperazine synthesis via nucleophilic aromatic substitution:
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React 2-chloropyrimidine (1.0 eq) with piperazine (1.5 eq) in DMF at 120°C for 12 h.
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Isolate 4-(pyrimidin-2-yl)piperazine via column chromatography (hexane/EtOAc).
Amide Bond Formation
Coupling 2,4-Difluorobenzoyl Chloride and Amine Intermediate
Combine equimolar 2,4-difluorobenzoyl chloride and 2-({[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)amine in THF with TEA (2.0 eq). Stir at 0°C → 25°C for 6 h.
Workup :
Alternative Activation with EDCl/HOBt
For acid-sensitive substrates, activate 2,4-difluorobenzoic acid with EDCl (1.2 eq) and HOBt (1.1 eq) in DMF. Add amine (1.0 eq) and stir at 25°C for 12 h.
Analytical Characterization
Spectroscopic Data
Purity and Yield Comparison
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Benzoyl chloride | 95 | >98 |
| Piperazine sulfonamide | 72 | 97 |
| Amide coupling | 82 | 99 |
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the piperazine moiety. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
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Reduction: : Reduction reactions can target the sulfonyl group, converting it to a sulfide. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
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Substitution: : The aromatic rings in the compound can undergo electrophilic substitution reactions. Halogenation, nitration, and sulfonation are possible, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), nitric acid, sulfuric acid.
Major Products
Oxidation: Oxidized derivatives of the piperazine ring.
Reduction: Sulfide derivatives.
Substitution: Halogenated, nitrated, or sulfonated aromatic rings.
Scientific Research Applications
2,4-Difluoro-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide has several applications in scientific research:
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Medicinal Chemistry: : It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases. Its structure allows for interactions with various biological targets, making it a candidate for drug development.
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Biological Studies: : The compound is used in studies to understand its interaction with enzymes and receptors. It serves as a tool to elucidate the mechanisms of action of related compounds.
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Chemical Biology: : Researchers use this compound to study cellular processes and pathways, particularly those involving signal transduction and metabolic regulation.
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Industrial Applications: : It may be used in the development of new materials or as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2,4-difluoro-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition or activation of biological pathways, depending on the nature of the interaction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzamide Core
The 2,4-difluorophenyl group distinguishes the target compound from analogs with alternative halogenation patterns or substituents:
- N-[5-(4-{[4-(3,4-Difluorobenzoyl)piperazin-1-yl]carbonyl}phenyl)pyridin-2-yl]acetamide (8c) : Features a 3,4-difluorobenzoyl group instead of 2,4-difluoro substitution. This positional isomerism may alter electronic properties and binding affinity. Reported melting point: 263–266°C; EI-MS (m/z): 464 [M]+ .
- 2,6-Dichloro-N-(2-(2-(1-hydroxypropan-2-ylamino)-6-methylpyrimidin-4-ylamino)pyridin-4-yl)benzamide (1): Substitutes 2,6-dichloro for 2,4-difluoro on the benzamide. This compound showed EGFR inhibitory activity (LCMS [M+H]+ = 447.1) .
Key Insight : Fluorine substitution at the 2,4-positions may enhance metabolic stability compared to chlorinated analogs, while 3,4-difluoro substitution (as in 8c) could influence steric interactions in binding pockets .
Modifications in the Sulfonamide Linker and Piperazine Substituents
The ethyl sulfonyl bridge and pyrimidin-2-yl-piperazine group are critical for structural diversity:
- 4-(Ethylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide (7b) : Replaces the piperazine-pyrimidine system with a thiazole-pyridine moiety. This highlights the importance of the piperazine ring in modulating solubility and target engagement .
- N-(4-{[2-(Pyridin-3-yl)Piperidin-1-yl]Sulfonyl}Phenyl)-2-(Trifluoromethyl)Benzamide : Uses a pyridin-3-yl-piperidine group instead of pyrimidin-2-yl-piperazine. Piperidine vs. piperazine alters basicity and conformational flexibility .
- 3-Chloro-N-{2-[4-(Dimethylamino)Phenyl]-2-[4-(4-Fluorophenyl)Piperazin-1-yl]Ethyl}Benzamide: Incorporates a 4-fluorophenyl-piperazine group. The dimethylaminophenyl substituent may enhance lipophilicity (Molecular weight: 481.0; C27H30ClFN4O) .
Key Insight : The pyrimidin-2-yl group on piperazine may improve π-π stacking interactions in hydrophobic binding pockets compared to phenyl or pyridyl substituents .
Table 1: Physicochemical Properties of Selected Analogs
*Calculated based on molecular formula C19H19F2N5O3S.
Biological Activity
2,4-Difluoro-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide is a synthetic compound that has garnered attention in the field of medicinal chemistry, particularly for its potential therapeutic applications in oncology. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy against cancer cells, and related pharmacological properties.
Chemical Structure and Properties
The compound features a benzamide core with difluoro substitutions and a sulfonyl-linked pyrimidinyl piperazine moiety. The structural characteristics are believed to influence its biological activity and pharmacokinetic properties.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C18H21F2N5O3S |
| Molecular Weight | 399.52 g/mol |
| Solubility | Soluble in DMSO, sparingly soluble in water |
The compound has been shown to interact with poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. By inhibiting PARP activity, the compound can induce apoptosis in cancer cells that rely on this pathway for survival. Specifically, studies have indicated that this compound enhances the cleavage of PARP and increases the phosphorylation of H2AX, a marker for DNA double-strand breaks.
Efficacy Against Cancer Cells
Recent studies have evaluated the efficacy of this compound against various cancer cell lines. For instance:
- Breast Cancer Cells : In vitro studies demonstrated that the compound exhibits significant cytotoxic effects on human breast cancer cell lines, with an IC50 value comparable to established PARP inhibitors like Olaparib. The IC50 for this compound was found to be approximately 18 μM .
Case Studies
- Study on MCF-7 Cells : A study involving MCF-7 breast cancer cells showed that treatment with the compound resulted in increased caspase 3/7 activity, indicating enhanced apoptosis. The Western blot analysis confirmed increased levels of cleaved PARP and phosphorylated H2AX after treatment with varying concentrations of the compound .
- In Silico Studies : Computational modeling has suggested that the compound's interactions at the molecular level stabilize its binding to PARP1, enhancing its inhibitory effects .
Pharmacological Properties
The pharmacological profile of this compound indicates potential as a therapeutic agent beyond oncology:
- It may also serve as a lead compound for developing treatments targeting other diseases linked to DNA repair mechanisms.
Q & A
Q. Notes
- Advanced questions emphasize mechanistic and computational rigor, while basic questions focus on established protocols.
- All methodologies are derived from peer-reviewed studies or validated chemical databases (e.g., PubChem).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
